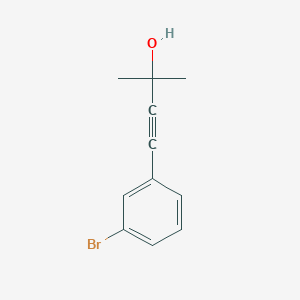

2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol

Description

Significance of Aryl-Alkynol Scaffolds in Chemical Research

Aryl-alkynol scaffolds represent a class of organic compounds of significant interest in modern chemical research. These structures, characterized by an aryl group directly attached to an alkyne bearing a hydroxyl group, are pivotal building blocks in the synthesis of a wide array of complex molecules. researchgate.netresearchgate.net Their utility stems from the versatile reactivity of the alkyne (carbon-carbon triple bond) and the aryl functionalities, which can be readily transformed into other chemical groups. researchgate.netresearchgate.net

The importance of aryl-alkynols is evident in their application as key intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. researchgate.netlookchem.com The rigid, linear nature of the alkyne unit, combined with the electronic properties of the aromatic ring, makes these scaffolds ideal for constructing specific molecular architectures. nih.gov For instance, the alkyne moiety can participate in a variety of transformations, including "click chemistry" reactions, which are fundamental in bioconjugation and drug discovery. researchgate.net Furthermore, aryl-alkynols are precursors for creating sp2-rich scaffolds, which are prevalent in biologically active compounds and are used to explore new chemical spaces in medicinal chemistry. nih.govnih.gov The development of efficient synthetic methods to access these scaffolds, such as transition metal-catalyzed cross-coupling reactions, has further expanded their application in organic synthesis. researchgate.netresearchgate.net

Research Context of 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol

The compound this compound is a specific example of an aryl-alkynol that serves as a valuable intermediate in organic synthesis. Its structure incorporates a tertiary alcohol, a methyl group, and a 3-bromophenyl group attached to an internal alkyne. This particular arrangement of functional groups makes it a useful substrate for a variety of chemical transformations.

The synthesis of this compound is often achieved through palladium-catalyzed, copper-free Sonogashira coupling reactions. researchgate.net This method involves the reaction of an aryl bromide, in this case, 1,3-dibromobenzene (B47543) or a related bromo-substituted aromatic compound, with 2-methyl-3-butyn-2-ol (B105114). researchgate.netbeilstein-journals.org The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate (B1210297), in the presence of a phosphine (B1218219) ligand and a base. researchgate.net This approach provides an efficient route to form the crucial carbon-carbon bond between the aromatic ring and the alkyne. researchgate.net

The presence of the bromine atom on the phenyl ring offers a site for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecules. The tertiary alcohol and the alkyne functionalities also provide handles for subsequent chemical modifications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrO |

| Appearance | Pale yellow solid |

This data is compiled from synthetic procedures where the compound was isolated and characterized. beilstein-journals.org

Spectroscopic Data for a Related Compound, 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol

The following data for a closely related derivative, 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol, provides insight into the expected spectral characteristics. The primary difference is the substitution of the bromine atom with an amino group.

| ¹H-NMR (300 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Description |

| 7.08 | triplet, J = 7.8 Hz, 1H |

| 6.82 | doublet of triplets, J = 7.7, 1.2 Hz, 1H |

| 6.74 | multiplet, 1H |

| 6.63 | doublet of doublet of doublets, J = 8.1, 2.4, 1.0 Hz, 1H |

| 3.51 | broad singlet, 2H |

| 2.29 | broad singlet, 1H |

| 1.60 | singlet, 6H |

| ¹³C-NMR (75 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Description |

| 146.2 | Aromatic C |

| 129.2 | Aromatic C-H |

| 123.4 | Aromatic C |

| 122.0 | Aromatic C-H |

| 117.9 | Aromatic C-H |

| 115.3 | Aromatic C-H |

| 93.2 | Alkynyl C |

| 82.3 | Alkynyl C |

| 65.6 | Quaternary C-OH |

| 31.5 | Methyl C |

| Mass Spectrometry (70 eV) | |

| m/z | Relative Intensity (%) |

| 175 [M⁺] | 18 |

| 160 | 38 |

| 130 | 21 |

| 117 | 32 |

| 89 | 39 |

| 43 | 100 |

This spectroscopic data is for the amino-substituted analog as detailed in the supporting information of a study on the synthesis of aryl-2-methyl-3-butyn-2-ols. beilstein-journals.org

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

4-(3-bromophenyl)-2-methylbut-3-yn-2-ol |

InChI |

InChI=1S/C11H11BrO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,1-2H3 |

InChI Key |

XEDVCDSNGYBOOV-UHFFFAOYSA-N |

SMILES |

CC(C)(C#CC1=CC(=CC=C1)Br)O |

Canonical SMILES |

CC(C)(C#CC1=CC(=CC=C1)Br)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Methyl 4 3 Bromophenyl 3 Butyn 2 Ol and Analogous Alkynols

Catalytic Reaction Mechanisms in Alkynol Transformations

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds, providing powerful methods for synthesizing complex molecules like 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol from simpler precursors. libretexts.org The synthesis of this and analogous aryl alkynols often employs the Sonogashira coupling, which joins a terminal alkyne with an aryl halide. Two efficient, copper-free protocols have been developed for the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides. researchgate.net

The catalytic cycle of the Sonogashira reaction, shared in its core principles with other palladium-catalyzed couplings like the Stille and Suzuki reactions, typically involves three key mechanistic steps: libretexts.orgnobelprize.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 3-bromo-iodobenzene) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a square planar Pd(II) intermediate. nobelprize.orgic.ac.uk

Transmetallation: In the traditional Sonogashira reaction, a copper co-catalyst activates the terminal alkyne to form a copper(I) acetylide. libretexts.org This acetylide then transfers the alkyne group to the Pd(II) complex in a step called transmetallation, displacing a halide and forming a diorganopalladium(II) intermediate. In copper-free protocols, the formation of the palladium-acetylide complex occurs directly, often facilitated by a base.

Reductive Elimination: The final step is the reductive elimination of the product. The two organic ligands (the aryl and alkynyl groups) on the Pd(II) complex couple and are expelled as the final product, forming the new C-C bond. This process reduces the palladium from Pd(II) back to its Pd(0) oxidation state, regenerating the catalyst and allowing the cycle to begin anew. libretexts.orgnobelprize.org

A simplified representation of the catalytic cycle is shown below:

Figure 1: Simplified Catalytic Cycle for Palladium-Mediated C-C Bond Formation (e.g., Sonogashira Coupling)

Research has demonstrated the effectiveness of specific catalyst systems for these transformations. researchgate.net

| Catalyst System | Base | Solvent | Reaction Type | Key Feature |

|---|---|---|---|---|

| Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | Conventional Sonogashira | Highly effective for coupling 2-methyl-3-butyn-2-ol (B105114) with various aryl bromides. researchgate.net |

| Pd(OAc)₂ / SPhos or XPhos | TBAF | THF | Decarboxylative Coupling | Couples 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides. researchgate.net |

The hydrogenation of alkynes is a critical transformation that can yield either alkenes or alkanes depending on the catalyst and reaction conditions. For terminal alkynols, the process is typically performed using a heterogeneous catalyst, such as palladium, platinum, or nickel. wikipedia.orgyoutube.com

The generally accepted mechanism for hydrogenation on solid metal surfaces is the Horiuti-Polanyi mechanism, which involves the following steps: wikipedia.orgresearchgate.net

Adsorption and Activation: Both the alkyne and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.

Dissociation of Hydrogen: The H-H bond in the molecular hydrogen is cleaved, resulting in individual hydrogen atoms bound to the catalyst surface.

Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the triple bond, forming a half-hydrogenated intermediate (a vinyl radical). A second hydrogen atom is then added to the other carbon, forming the alkene. researchgate.net

A key challenge in alkyne hydrogenation is achieving selectivity for the alkene without over-hydrogenation to the alkane, as the subsequent hydrogenation of the alkene is also energetically favorable. researchgate.netopenstax.org Selectivity can be controlled by using "poisoned" catalysts, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline). wikipedia.orgopenstax.org This deactivation of the catalyst surface prevents the further adsorption and hydrogenation of the alkene product. openstax.org The hydrogenation using such catalysts occurs with syn-addition, where both hydrogen atoms add to the same face of the alkyne, resulting in a cis-alkene. wikipedia.orgumn.edu

Computational and experimental studies on the hydrogenation of 2-methyl-3-butyn-2-ol (MBY) have shown that the reaction is structure-sensitive, meaning its rate and selectivity depend on the specific crystal faces of the palladium catalyst. unil.ch

| Reactant | Pd Crystal Face | Turnover Frequency (TOF) / s⁻¹ | Key Finding |

|---|---|---|---|

| 2-methyl-3-butyn-2-ol (MBY) | {100} | ~25 | The C≡C bond of the alkyne is most strongly activated by plane sites, particularly the {100} face. unil.ch |

| 2-methyl-3-buten-2-ol (B93329) (MBE) | {111} | 13 ± 2 | The C=C bond of the resulting alkene is more readily activated by low-coordination sites and the {111} face. unil.ch |

| 2-methyl-3-buten-2-ol (MBE) | {100} | 5 ± 1 | The difference in preferred active sites for the alkyne and alkene contributes to the selectivity of the reaction. unil.ch |

This structure sensitivity helps explain why selectivity towards the desired alkene (2-methyl-3-buten-2-ol) can be achieved. unil.ch

Electrocatalysis offers an alternative pathway for the reduction of alkynols, using electricity to provide the reducing equivalents. nih.gov Two prominent mechanisms for the reduction of alkynes are the dissolving metal reduction and transition-metal-catalyzed electrohydrogenation.

Dissolving Metal Reduction: This method, typically using an alkali metal like sodium or lithium in liquid ammonia (B1221849), reduces internal alkynes to trans-alkenes. openstax.org The mechanism proceeds through radical intermediates: openstax.orglibretexts.org

An electron from the dissolved metal adds to the alkyne triple bond, forming a radical anion.

This highly basic intermediate is protonated by the ammonia solvent to give a vinylic radical.

The vinylic radical undergoes rapid cis-trans isomerization, with the trans isomer being sterically favored.

A second electron is added to the vinylic radical, forming a vinylic anion. The more stable trans configuration is locked in at this stage.

A final protonation by ammonia yields the trans-alkene product.

Nickel-Catalyzed Electrocatalytic Semihydrogenation: The semihydrogenation of both terminal and internal alkynes can be achieved using a [Ni(bpy)₃]²⁺ complex as an electrocatalyst. nih.gov Spectroelectrochemical studies support a mechanism that initiates via a nickelacyclopropene intermediate. This pathway is distinct from typical homogeneous hydrogenation cycles and effectively prevents over-hydrogenation, leading to good yields of the corresponding olefins with high stereoselectivity toward cis-isomers for internal alkynes. nih.gov

Pericyclic and Annulation Reaction Pathways Involving Alkynols

Pericyclic reactions are a class of concerted reactions that proceed through a single cyclic transition state without the formation of any intermediates. adichemistry.comalchemyst.co.uk These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are highly stereospecific and are typically initiated by heat or light rather than by catalysts or reagents. adichemistry.comprgc.ac.in The stereochemical outcome is governed by the conservation of orbital symmetry, as described by the Woodward-Hoffmann rules. prgc.ac.in While alkynols can participate in these reactions, the high energy of the transition states can sometimes limit their utility.

Annulation reactions, which involve the formation of a new ring, provide powerful strategies for constructing complex cyclic systems. Alkynol moieties can be key components in these transformations. For instance, gold-catalyzed bicyclic annulations of 4-methoxy-1,2-dienyl-5-ynes with isoxazoles have been shown to produce indolizine (B1195054) derivatives. nih.gov The proposed mechanism for this transformation does not proceed through the typical α-imino gold carbenes generated from a gold π-alkyne intermediate. Instead, the reaction is believed to follow a distinct pathway: nih.gov

The gold catalyst preferentially coordinates to the allene (B1206475) moiety, forming a gold π-allene intermediate.

This is followed by an intramolecular attack from the alkyne, leading to the formation of a vinyl gold carbene.

This newly generated carbene reacts with the isoxazole, ultimately leading to sequential cyclizations that construct the final indolizine skeleton. nih.gov

This pathway highlights how the presence of multiple unsaturated functionalities in a molecule can lead to complex and selective annulation cascades under transition metal catalysis.

Stereochemical Aspects of Reaction Mechanisms

The spatial arrangement of atoms, or stereochemistry, is a critical aspect of reaction mechanisms involving alkynols, as the outcome often depends on the specific pathway taken. youtube.com

In catalytic hydrogenation , the stereochemical outcome is highly dependent on the catalyst used.

Syn-addition: Hydrogenation using heterogeneous catalysts like Lindlar's catalyst involves the delivery of both hydrogen atoms to the same face of the alkyne as it is adsorbed on the catalyst surface. youtube.com This results in a stereospecific syn-addition, producing a cis-alkene. wikipedia.orgopenstax.org

Anti-addition: In contrast, the dissolving metal reduction (e.g., Na/NH₃) proceeds through a vinylic anion intermediate that preferentially adopts a trans configuration to minimize steric repulsion. libretexts.org This leads to a stereospecific anti-addition and the formation of a trans-alkene. masterorganicchemistry.com

Pericyclic reactions are defined by their high degree of stereospecificity. The stereochemistry of the reactant directly determines the stereochemistry of the product. masterorganicchemistry.com This is because the concerted mechanism requires a specific geometry in the transition state to allow for the continuous overlap of orbitals. The Woodward-Hoffmann rules predict whether a reaction under thermal or photochemical conditions will proceed through a conrotatory or disrotatory motion, thus defining the product's stereochemistry. prgc.ac.in

For reactions that may create a new chiral center, the mechanism dictates the stereochemical result. lumenlearning.comlibretexts.org

Inversion of Stereochemistry: Reactions that proceed via a concerted, single-step mechanism, such as an Sₙ2 reaction, often result in an inversion of the stereochemical configuration at the reaction center. lumenlearning.com

Racemization: Multi-step reactions that proceed through a planar, achiral intermediate, such as a carbocation in an Sₙ1 reaction, allow for subsequent nucleophilic attack from either face with equal probability. youtube.comlumenlearning.com This leads to the formation of a racemic mixture, a 50:50 mix of both enantiomers. lumenlearning.com

Derivatization Strategies and Applications of 2 Methyl 4 3 Bromophenyl 3 Butyn 2 Ol in Complex Molecule Synthesis

Role as a Key Intermediate in Pharmaceutical Precursor Synthesis

The structural motifs present in 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol are found in numerous biologically active molecules. The ethynylphenyl moiety, in particular, is a key component of several approved pharmaceuticals, making this compound and its derivatives attractive starting points for medicinal chemistry campaigns.

Synthesis of Erlotinib Intermediates

Erlotinib is a potent epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small-cell lung cancer. scielo.org.mxnih.gov Its chemical structure is N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine. The synthesis of Erlotinib hinges on the coupling of a quinazoline (B50416) core with 3-ethynylaniline (B136080). scielo.org.mxgoogle.com

While this compound is not a direct precursor in established Erlotinib syntheses, its structure contains the core elements of the crucial 3-ethynylaniline fragment. The compound features a protected ethynyl (B1212043) group attached to a phenyl ring. The bromine atom at the 3-position offers a potential site for synthetic modification, such as a Buchwald-Hartwig amination, to install the required aniline (B41778) functionality. Following amination, removal of the hydroxyisopropyl protecting group under basic conditions would yield the necessary terminal alkyne, providing a potential, albeit indirect, route to the key 3-ethynylaniline intermediate required for the final coupling step in Erlotinib synthesis.

Construction of Heterocyclic Systems

The alkyne functionality of this compound is a powerful tool for the construction of various heterocyclic ring systems, which are ubiquitous in pharmaceuticals and functional materials.

Formation of Triazole Derivatives

The 1,2,3-triazole ring is a five-membered heterocycle that can be readily synthesized through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netmdpi.com This reaction joins a terminal alkyne and an organic azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole with high regioselectivity and yield. mdpi.comnih.gov The alkyne within this compound can be deprotected by removing the hydroxyisopropyl group to generate a terminal alkyne. This terminal alkyne is then primed to react with a wide variety of organic azides (R-N₃) to produce a diverse library of triazole derivatives, each bearing the 3-bromophenyl moiety. The 1,2,4-triazole (B32235) isomer can also be synthesized through various methods, often involving the condensation of hydrazides or thiosemicarbazides. raco.catresearchgate.net

Table 1: Representative Synthesis of a 1,2,3-Triazole Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Synthesis of Quinoxaline Scaffolds

Quinoxalines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. mtieat.org They are important scaffolds in medicinal chemistry and are commonly synthesized via the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov The internal alkyne of this compound can be envisioned as a precursor to the required 1,2-dicarbonyl functionality. Through an oxidative cleavage reaction, the alkyne can be converted into a diketone. This resulting 1-(3-bromophenyl)alkane-1,2-dione could then be condensed with an o-phenylenediamine (B120857) to furnish a 2-substituted-3-(3-bromophenyl)quinoxaline. This two-step strategy allows for the integration of the compound's specific aryl group into a complex heterocyclic system.

Table 2: Conceptual Pathway to Quinoxaline Scaffolds

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Oxidation | This compound | Oxidizing agent (e.g., KMnO₄, RuO₄) | 1-(3-bromophenyl)butane-1,2-dione derivative |

Derivatization to Benzoxadiazole Analogues

Benzoxadiazoles, also known as benzofurazans, are heterocyclic compounds with notable photophysical properties. Research has demonstrated the synthesis of complex benzoxadiazole derivatives using Sonogashira coupling reactions. nih.gov In a relevant synthetic scheme, a pre-formed bromo-substituted benzoxadiazole is coupled with an alkyne like 2-methyl-3-butyn-2-ol (B105114) in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction directly attaches the propargyl alcohol moiety to the benzoxadiazole core. Applying this logic in reverse, the 3-bromophenyl group of this compound could be coupled with a suitable benzoxadiazole boronic acid via a Suzuki coupling, or the alkyne could be coupled to a halogenated benzoxadiazole, demonstrating the compound's utility in building these fluorescent scaffolds.

Integration into Natural Product Total Synthesis Approaches

Aryl alkynes are valuable building blocks in the total synthesis of complex natural products, providing a rigid scaffold and versatile functional group for subsequent transformations. sigmaaldrich.com The Sonogashira coupling, which is used to synthesize this compound, is a foundational reaction in constructing carbon-carbon bonds in many synthetic strategies. researchgate.net While this specific compound, with its unique combination of a bromo-substituent and a protected alkyne, represents a powerful synthon for creating molecular diversity, a review of the available literature did not identify a specific published total synthesis of a natural product that employs this compound as a starting material or intermediate. Its utility in this area remains a promising but, as yet, undocumented field of research.

Development of Chiral Reagents and Stereoselective Transformations

The strategic derivatization of this compound to create chiral reagents and its application in stereoselective transformations is a critical area of research for the synthesis of complex, enantiomerically pure molecules. While specific studies detailing the direct use of this compound in this capacity are not extensively documented in publicly available research, the potential for such applications can be inferred from the behavior of structurally related compounds and general principles of asymmetric synthesis.

The core of this approach lies in the introduction of chirality, either by resolving the racemic this compound into its (R) and (S) enantiomers or by reacting it with other chiral molecules. These chiral derivatives can then be employed to control the stereochemical outcome of subsequent reactions, a process known as stereoselective transformation.

A key concept in this field is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereoselectivity of a reaction. wikipedia.orgresearchgate.net After the desired stereochemical information is transferred, the auxiliary can be removed for reuse. Evans oxazolidinones are a prominent example of such auxiliaries, widely used in stereoselective alkylation and aldol (B89426) reactions. williams.edu

While direct derivatization of this compound into a novel chiral reagent is a speculative area, the existing literature on similar propargyl alcohols provides a framework for potential research directions. For instance, the enantioselective addition of the parent compound, 2-methyl-3-butyn-2-ol, to aldehydes has been reported, demonstrating the utility of this class of compounds in accessing optically active terminal acetylenes. wustl.edu This suggests that chiral versions of this compound or catalysts derived from it could potentially mediate similar enantioselective additions.

Furthermore, the asymmetric reduction of ketones bearing a trimethylsilyl-protected butyne moiety highlights another potential avenue for creating chiral centers from related structures. researchgate.net Such methodologies could theoretically be adapted to substrates derived from this compound.

It is important to note that while the principles of asymmetric synthesis and the reactions of analogous compounds are well-established, dedicated research on the stereoselective applications of this compound is required to fully elucidate its potential in this domain.

Advanced Analytical Techniques in the Research of 2 Methyl 4 3 Bromophenyl 3 Butyn 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.

Structural Elucidation: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key resonances include a singlet for the hydroxyl (-OH) proton, a singlet for the two equivalent methyl (CH₃) groups, and distinct signals for the aromatic protons on the 3-bromophenyl ring. The splitting patterns and coupling constants (J-values) of the aromatic protons are diagnostic for the 1,3-disubstitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. Characteristic signals confirm the presence of the quaternary carbons of the alkyne, the carbon bearing the hydroxyl group, the methyl carbons, and the carbons of the brominated aromatic ring. The chemical shifts are influenced by the electronegativity of the bromine atom and the magnetic anisotropy of the triple bond. While specific spectral data for this exact compound is proprietary to various research entities, a representative dataset based on structurally similar compounds is presented below. beilstein-journals.orgresearchgate.net

Interactive Data Table: Predicted NMR Data for this compound The following table is a representation of expected chemical shifts (δ) in ppm, based on analogous structures.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.20-7.60 | Multiplet | 4H | Ar-H |

| Hydroxyl | Variable (e.g., ~2.0) | Singlet | 1H | -OH |

| Methyl | ~1.60 | Singlet | 6H | 2 x -CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Aromatic | ~122-135 | Ar-C |

| Alkyne (C-Br) | ~122.5 | C-Br |

| Alkyne | ~92 | -C≡ |

| Alkyne | ~85 | ≡C- |

| Alcohol Carbon | ~65 | C-OH |

| Methyl | ~31 | -CH₃ |

Reaction Monitoring: NMR is also a powerful tool for real-time reaction monitoring, particularly in flow chemistry setups. beilstein-journals.org For instance, during the Sonogashira coupling synthesis of this compound from 1-bromo-3-iodobenzene (B1265593) and 2-methyl-3-butyn-2-ol (B105114), NMR can track the disappearance of starting material signals and the concurrent appearance of product signals. researchgate.net This allows for precise determination of reaction kinetics, optimization of conditions (like temperature and catalyst loading), and assessment of conversion rates without the need for sample isolation. beilstein-journals.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to gain insight into its structure through fragmentation analysis.

Under electron ionization (EI), the molecule forms a molecular ion (M⁺˙). Due to the presence of bromine, this molecular ion peak appears as a characteristic pair of signals (M⁺˙ and [M+2]⁺˙) with a nearly 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive indicator of a monobrominated compound.

The fragmentation pattern provides further structural confirmation. chemguide.co.uklibretexts.org Common fragmentation pathways for this molecule include:

Loss of a methyl radical (•CH₃): This results in a prominent peak at [M-15].

Loss of water (H₂O): While less common for tertiary alcohols under EI, it can occur, leading to a peak at [M-18].

Formation of a stable propargyl cation: Cleavage of the bond between the quaternary carbon and the alkyne can generate a highly stable cation.

Base Peak: The most intense peak in the spectrum, often corresponding to a particularly stable fragment, is frequently observed at m/z 43, representing the [C(CH₃)₂OH]⁺ fragment or a related ion. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 254/256 | [C₁₁H₁₁BrO]⁺˙ | Molecular Ion (M⁺˙), shows 1:1 Br isotope pattern |

| 239/241 | [M - CH₃]⁺ | Loss of a methyl group |

| 159 | [M - C(CH₃)₂OH]⁺ | Loss of the hydroxyisopropyl group |

| 43 | [C₃H₇O]⁺ | Often the base peak, from [C(CH₃)₂OH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. libretexts.org The spectrum displays characteristic absorption bands that confirm the presence of the hydroxyl and alkyne moieties.

O-H Stretch: A strong and broad absorption band is typically observed in the region of 3600-3200 cm⁻¹. This band is characteristic of the hydroxyl (-OH) group and its broadness is due to intermolecular hydrogen bonding. beilstein-journals.orglibretexts.org

C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹ (e.g., 2980-2930 cm⁻¹) correspond to the stretching vibrations of the methyl C-H bonds. beilstein-journals.org

C≡C Stretch: A weak to medium, sharp absorption appears in the alkyne region, approximately 2260-2210 cm⁻¹. beilstein-journals.orglibretexts.org The intensity of this peak is often reduced in symmetrical or near-symmetrical internal alkynes.

C-O Stretch: A strong band in the fingerprint region, around 1150-1050 cm⁻¹, indicates the C-O stretching vibration of the tertiary alcohol.

Aromatic C-H and C=C Bends: Various sharp bands in the fingerprint region, particularly between 900-690 cm⁻¹, can provide information about the substitution pattern on the aromatic ring.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Description of Band |

| ~3400 | O-H (Alcohol) | Strong, Broad |

| ~2980 | C-H (sp³) | Medium, Sharp |

| ~2240 | C≡C (Alkyne) | Weak to Medium, Sharp |

| ~1150 | C-O (Tertiary Alcohol) | Strong, Sharp |

Chromatographic Methods for Purification and Diastereomeric Separation

Chromatography is essential for the isolation and purification of this compound from reaction mixtures. rsc.org Standard flash column chromatography using silica (B1680970) gel as the stationary phase is a common and effective method. beilstein-journals.orgresearchgate.net A gradient elution system, typically involving a non-polar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether, allows for the separation of the desired product from unreacted starting materials, catalysts, and byproducts. beilstein-journals.orgresearchgate.net

In the synthesis of derivatives of this compound that may create stereocenters, diastereomeric separation becomes crucial. If a reaction involving this compound leads to the formation of a second chiral center, the resulting diastereomers can often be separated using standard chromatographic techniques like flash chromatography, as diastereomers have different physical properties. rsc.org The choice of solvent system is optimized to maximize the difference in retention times (Rƒ) between the diastereomers on the silica gel.

High-Performance Liquid Chromatography (HPLC) for Chiral Resolution

Since this compound is a chiral molecule (due to the absence of a plane of symmetry), it exists as a pair of enantiomers. While standard chromatography cannot separate enantiomers, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the premier technique for their resolution and the determination of enantiomeric excess (ee). nih.gov

The separation mechanism relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. sigmaaldrich.com For a molecule like this compound, common strategies would include:

Polysaccharide-Based CSPs: Columns with coated or immobilized amylose (B160209) or cellulose (B213188) derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are highly effective for a broad range of chiral compounds. nih.govnih.gov Separation is typically achieved using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol).

Pirkle-Type CSPs: These phases, such as the (R,R)-Whelk-O1 column, are based on π-electron acceptor/donor principles and are effective for separating enantiomers of compounds containing aromatic rings. tsijournals.com

The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve baseline resolution between the two enantiomeric peaks. tsijournals.com The detector, usually a UV detector set to an appropriate wavelength for the phenyl ring, quantifies the relative amounts of each enantiomer, allowing for precise measurement of optical purity.

Q & A

Q. Table 1: Representative Reaction Conditions

| Catalyst System | Solvent | Temp. (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄/CuI | NMP | 100 | 88 | 92 |

| PdCl₂(PPh₃)₂ | Toluene | 80 | 75 | 85 |

What analytical techniques are recommended for characterizing this compound?

- HPLC : Reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) resolves the compound from byproducts. Mobile phase: Acetonitrile/water (70:30) .

- NMR : ¹H NMR shows characteristic peaks:

- δ 1.6 ppm (s, 2 methyl groups).

- δ 7.2–7.5 ppm (aromatic protons from 3-bromophenyl).

- δ 2.8 ppm (alkynyl proton, if detectable).

- MS : ESI-MS exhibits [M+H]⁺ at m/z 243 (C₁₁H₁₁BrO⁺) .

How should this compound be stored to ensure stability?

Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials. The propargyl alcohol group is prone to oxidation; avoid exposure to light or moisture. Purity degrades by ~5% after 6 months under suboptimal conditions .

Advanced Research Questions

How can reaction selectivity be optimized to minimize diacetylene byproducts?

Diacetylene formation (e.g., 1,3-di(3-methyl-3-hydroxy-1-butynyl)benzene) occurs with excess alkyne. Strategies include:

Q. Table 2: Selectivity vs. Alkyne Ratio

| Alkyne:Aryl Bromide | Selectivity to Target (%) | Diacetylene Yield (%) |

|---|---|---|

| 1:1 | 88 | 5 |

| 3:1 | 61 | 32 |

What mechanistic insights explain the role of the bromine substituent in cross-coupling reactions?

The 3-bromo group acts as a directing group , polarizing the aryl ring to favor ortho-metallation during Pd insertion. Bromine’s electronegativity increases the aryl halide’s electrophilicity, accelerating oxidative addition to Pd(0). Kinetic studies show a 2.5× faster reaction rate compared to non-halogenated analogs .

What biological or pharmacological applications are plausible for derivatives of this compound?

While direct studies are limited, structural analogs (e.g., 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol) are intermediates in Erlotinib synthesis (anticancer agent) . The bromine atom enables further functionalization (e.g., Suzuki coupling) to create bioactive molecules. Preliminary in vitro assays suggest thiophene-derived analogs exhibit antimicrobial activity (MIC = 32 µg/mL against S. aureus), hinting at potential for bromophenyl derivatives .

Q. Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.